![molecular formula C18H24N2O4 B4446137 methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4446137.png)
methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate
Overview
Description
Methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate, also known as MPAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAC belongs to the class of piperidinecarboxylate derivatives and has been found to exhibit promising pharmacological properties.
Mechanism of Action
The mechanism of action of methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate is not fully understood, but it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as dopamine and serotonin. methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the activity of COX-2 and LOX enzymes. methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells. In addition, methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate in lab experiments is its high potency and specificity. methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate has been found to exhibit a high degree of selectivity for its target enzymes, which makes it an ideal candidate for studying their activity in vitro. However, one of the limitations of using methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate is its potential toxicity. methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate. One area of interest is the development of more potent and selective analogs of methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate for use in therapeutic applications. Another area of interest is the study of the molecular mechanisms underlying the antitumor and neuroprotective effects of methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate. Additionally, the potential use of methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate in the treatment of other neurodegenerative disorders such as Parkinson's disease warrants further investigation.
Scientific Research Applications
Methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. methyl 1-[4-(4-morpholinyl)benzoyl]-4-piperidinecarboxylate has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
methyl 1-(4-morpholin-4-ylbenzoyl)piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-23-18(22)15-6-8-20(9-7-15)17(21)14-2-4-16(5-3-14)19-10-12-24-13-11-19/h2-5,15H,6-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHKSIYYFGFYEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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